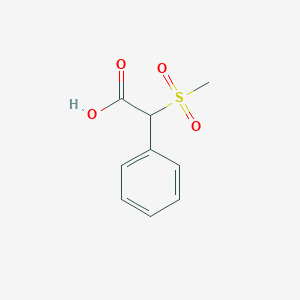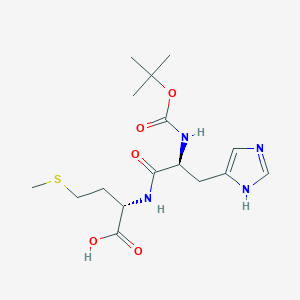
Boc-His-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-His-Met-OH is a compound consisting of tert-butyloxycarbonyl (Boc) protected histidine (His) and methionine (Met) with a free carboxyl group (-OH). This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His-Met-OH typically involves the protection of the amino groups of histidine and methionine with the Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using peptide coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of diisopropylethylamine (DIEA) .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first amino acid to a resin, followed by sequential addition of protected amino acids. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-His-Met-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds using coupling reagents like BOP.
Oxidation and Reduction: Methionine can undergo oxidation to form methionine sulfoxide and methionine sulfone.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize methionine.
Major Products Formed
Deprotection: Free amino acids with exposed amino groups.
Coupling: Peptide chains with this compound incorporated.
Oxidation: Methionine sulfoxide and methionine sulfone.
Applications De Recherche Scientifique
Boc-His-Met-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of Boc-His-Met-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, allowing for the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-His(Trt)-OH: Another protected form of histidine used in peptide synthesis.
Boc-Met-OH: Boc-protected methionine used in similar applications.
Boc-His(Tos)-OH: Boc-protected histidine with a tosyl group for additional protection.
Uniqueness
Boc-His-Met-OH is unique due to its combination of histidine and methionine, which allows for the synthesis of peptides with specific sequences and properties. The Boc protection provides stability and ease of deprotection, making it a valuable tool in peptide synthesis .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-16(2,3)25-15(24)20-12(7-10-8-17-9-18-10)13(21)19-11(14(22)23)5-6-26-4/h8-9,11-12H,5-7H2,1-4H3,(H,17,18)(H,19,21)(H,20,24)(H,22,23)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYIEDVTWHTFDX-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7972319.png)
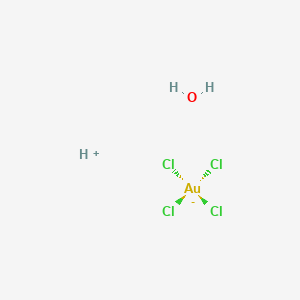
![2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate](/img/structure/B7972325.png)
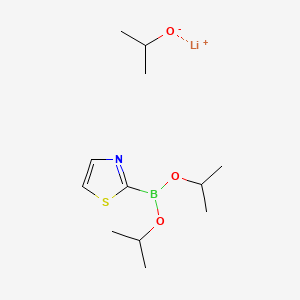
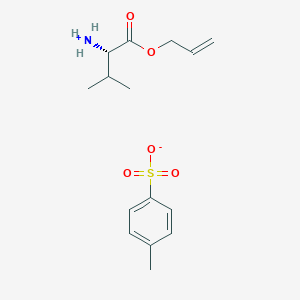


![(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7972370.png)
![Borane;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane](/img/structure/B7972374.png)
![2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate](/img/structure/B7972388.png)


